4-(Thiophen-2-YL)nicotinic acid
Overview
Description
4-(Thiophen-2-YL)nicotinic acid is a heterocyclic compound that combines the structural features of thiophene and nicotinic acid. It is characterized by the presence of a thiophene ring attached to the 4-position of the nicotinic acid moiety.
Mechanism of Action
Target of Action
The primary target of 4-(Thiophen-2-YL)nicotinic acid is certain types of fungi, particularly those causing diseases in plants . The compound has been shown to exhibit fungicidal activity against cucumber downy mildew (CDM, Pseudoperonospora cubensis) .
Result of Action
The compound has been shown to exhibit excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis), with certain derivatives of the compound displaying higher activities than both diflumetorim and flumorph . This suggests that the action of the compound results in the effective control of this plant disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-YL)nicotinic acid typically involves the acylation of thiophen-2-amine with nicotinic acid derivatives. One common method includes the use of acyl chlorides under basic conditions to facilitate the reaction . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-YL)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(Thiophen-2-YL)nicotinyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the nicotinic acid moiety.
Nicotinic acid: Contains the pyridine ring but lacks the thiophene substitution.
2-Thiophenecarboxaldehyde: Contains the thiophene ring with an aldehyde group instead of the carboxylic acid.
Uniqueness
4-(Thiophen-2-YL)nicotinic acid is unique due to its combined structural features of thiophene and nicotinic acid, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-thiophen-2-ylpyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEICRSLAJGWVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557112 | |
Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-02-8 | |
Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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